Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate is a complex organic compound that features a triazolopyridine moiety, a thiazole ring, and an ethyl ester group
Mechanism of Action
Triazoles
are a class of compounds that have been found to have a wide range of biological activities. They are often used in medicinal chemistry due to their potential as antiviral, antimicrobial, and antitumor agents . The presence of a triazole ring can enhance the antimicrobial activity of compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the triazolopyridine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting downstream signaling pathways . Additionally, the thiazole ring can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and modulating protein function .
Cellular Effects
Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involving kinases, leading to alterations in gene expression and cellular metabolism . The compound’s interaction with kinase enzymes can result in the inhibition of cell proliferation and induction of apoptosis in certain cell types . Furthermore, it has been observed to modulate the expression of genes involved in inflammatory responses, potentially reducing inflammation in treated cells .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate involves its binding interactions with specific biomolecules. The triazolopyridine moiety binds to the ATP-binding site of kinase enzymes, inhibiting their activity and preventing phosphorylation of downstream targets . This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival. Additionally, the compound can interact with transcription factors, altering their ability to bind DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and consistent modulation of gene expression . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate in animal models are dose-dependent. At lower doses, the compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is relatively narrow, necessitating careful dose optimization in preclinical studies .
Metabolic Pathways
Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in cells . The compound’s metabolism can also affect its pharmacokinetics and bioavailability, impacting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate is transported and distributed through interactions with specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can sequester the compound in the bloodstream, modulating its distribution and availability to target cells .
Subcellular Localization
The subcellular localization of ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling proteins . It can also translocate to the nucleus, where it binds to transcription factors and modulates gene expression . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Triazolopyridine Moiety: This can be achieved through a microwave-mediated, catalyst-free synthesis involving enaminonitriles and benzohydrazides.
Thiazole Ring Formation: The thiazole ring can be synthesized via a one-pot reaction using dicationic molten salts as catalysts.
Final Coupling: The final step involves coupling the triazolopyridine and thiazole intermediates with ethyl acetate under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors for the microwave-mediated steps and ensuring high yields and purity through efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral and antimicrobial agent.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a candidate for studying enzyme mechanisms.
Industrial Applications: Its unique structure allows for potential use in material sciences and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
Uniqueness
Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate is unique due to its combination of a triazolopyridine moiety and a thiazole ring, which imparts distinct chemical and biological properties not commonly found in similar compounds.
Properties
IUPAC Name |
ethyl 2-[2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c1-2-23-13(22)7-10-8-24-14(16-10)17-12(21)9-25-15-19-18-11-5-3-4-6-20(11)15/h3-6,8H,2,7,9H2,1H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIJKIFCCITJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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